Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride
CAS No.: 100840-70-8
VCID: VC2707438
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.73 g/mol . It is a derivative of benzoic acid, where the hydroxyl group is replaced by a 3-aminopropoxy group, and the carboxyl group is esterified with ethanol. The hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications. SynthesisThe synthesis of Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride typically involves several steps, starting from the appropriate benzoic acid derivative. The process may include alkylation to introduce the 3-aminopropoxy group, followed by esterification with ethanol to form the ethyl ester. The hydrochloride salt is then formed to enhance solubility and stability. Biological Activity and ApplicationsEthyl 4-(3-aminopropoxy)benzoate;hydrochloride has potential biological activities due to its ability to interact with enzymes and receptors. The 3-aminopropoxy group can participate in hydrogen bonding and electrostatic interactions, which are crucial for modulating biological targets. This property makes it a candidate for drug development, particularly in targeting G protein-coupled receptors (GPCRs), which are significant in therapeutic applications. Comparison with Similar CompoundsEthyl 4-(3-aminopropoxy)benzoate;hydrochloride shares structural similarities with other benzoate derivatives but has distinct properties due to its specific substituents.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 100840-70-8 | ||||||||||||
Product Name | Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride | ||||||||||||
Molecular Formula | C12H18ClNO3 | ||||||||||||
Molecular Weight | 259.73 g/mol | ||||||||||||
IUPAC Name | ethyl 4-(3-aminopropoxy)benzoate;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C12H17NO3.ClH/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H | ||||||||||||
Standard InChIKey | AABMVSZKPFXAHL-UHFFFAOYSA-N | ||||||||||||
SMILES | CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl | ||||||||||||
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl | ||||||||||||
PubChem Compound | 69951667 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume